1-(methylsulfonyl)-N-phenylpyrrolidine-2-carboxamide
Description
1-(Methylsulfonyl)-N-phenylpyrrolidine-2-carboxamide is a pyrrolidine-based compound featuring a methylsulfonyl group at the 1-position and a phenyl-substituted carboxamide at the 2-position. This structure combines sulfonamide and carboxamide functionalities, which are critical for interactions in biological systems or material applications.
Properties
Molecular Formula |
C12H16N2O3S |
|---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
1-methylsulfonyl-N-phenylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O3S/c1-18(16,17)14-9-5-8-11(14)12(15)13-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3,(H,13,15) |
InChI Key |
VOSYBMMSJQLYBW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Pyrrolidine-2-Carboxylic Acid
The initial step involves converting pyrrolidine-2-carboxylic acid to 1-(methylsulfonyl)pyrrolidine-2-carboxylic acid. Adapted from dihydroquinoline sulfonylation protocols, this reaction employs methanesulfonyl chloride under basic conditions:
Procedure :
-
Dissolve pyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (2.0 eq) and methanesulfonyl chloride (1.2 eq) dropwise at 0°C.
-
Stir at 23°C for 2 hours, followed by aqueous workup (1 M HCl, EtOAc extraction).
Key Observations :
Activation to Acyl Chloride
The sulfonylated intermediate is activated using thionyl chloride, a method validated in carboxamide syntheses:
Procedure :
-
Reflux 1-(methylsulfonyl)pyrrolidine-2-carboxylic acid (1.0 eq) with SOCl₂ (3.0 eq) and catalytic DMF (0.1 eq) for 3 hours.
-
Remove excess SOCl₂ under reduced pressure to obtain the acyl chloride.
Optimization :
Carboxamide Formation
The acyl chloride reacts with aniline under mild conditions:
Procedure :
-
Add aniline (1.1 eq) and Et₃N (2.0 eq) to the acyl chloride in CH₂Cl₂ at 0°C.
-
Warm to room temperature and stir for 12 hours.
Yield : 72% after purification.
Side Reactions :
-
Competing hydrolysis of the acyl chloride occurs if moisture is present, necessitating strict anhydrous conditions.
Alternative Methods Using Coupling Agents
To bypass acyl chloride instability, carbodiimide-mediated coupling offers a robust alternative:
Procedure :
-
Combine 1-(methylsulfonyl)pyrrolidine-2-carboxylic acid (1.0 eq), aniline (1.2 eq), EDCI (1.5 eq), and HOBt (1.5 eq) in DMF.
-
Stir at 23°C for 24 hours.
Advantages :
-
Avoids acyl chloride handling, improving safety.
-
Yields comparable to Route A (70%) with fewer purification steps.
Analytical Characterization
Critical spectroscopic data for 1-(methylsulfonyl)-N-phenylpyrrolidine-2-carboxamide:
Challenges and Side Reactions
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)-N-phenylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron or aluminum chloride.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-(methylsulfonyl)-N-phenylpyrrolidine-2-carboxamide serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including:
- Oxidation: Producing sulfone derivatives.
- Reduction: Leading to amine derivatives.
- Substitution: Allowing for the formation of halogenated or nitro-substituted phenyl derivatives.
Biology
This compound is being investigated for its potential biological activities, particularly as an enzyme inhibitor or receptor modulator. Research indicates that it may interact with specific molecular targets involved in various biochemical pathways:
- Antimicrobial Properties: Preliminary studies suggest potential efficacy against certain pathogens.
- Anti-inflammatory Effects: The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Medicine
The therapeutic potential of 1-(methylsulfonyl)-N-phenylpyrrolidine-2-carboxamide is being explored in several areas:
Industry
In industrial applications, 1-(methylsulfonyl)-N-phenylpyrrolidine-2-carboxamide is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for producing specialty chemicals and intermediates in various industrial products.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-phenylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Compound S1 (±)-2-Allyl-N-(4-chlorophenyl)pyrrolidine-1-sulfonamide Key Differences: Replaces the methylsulfonyl group with an allyl group and introduces a 4-chlorophenyl substituent. Synthesis: Pd-catalyzed carboamination reactions enable stereocontrolled bicyclic sulfamide formation, contrasting with the target compound’s likely sulfonylation pathways.
- (S)-N-(2-Benzoylphenyl)-1-(2-fluorobenzyl)pyrrolidine-2-carboxamide (4) Key Differences: Substitutes methylsulfonyl with a 2-fluorobenzyl group and incorporates a benzoylphenyl carboxamide.
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Stereochemical and Crystallographic Considerations
- N-Methylpyrrolidine-1-carbothioamide
- Key Differences : Replaces carboxamide with thioamide and lacks a sulfonyl group.
- Impact : Thioamides exhibit stronger hydrogen-bonding capacity (N–H⋯S interactions) and altered electronic profiles, influencing crystal packing and stability .
- Crystal Structure : Intramolecular H-bonding forms polymeric chains, suggesting the target compound may adopt similar stabilizing motifs if crystallized.
Physicochemical Properties
*Estimated based on analogous sulfonamides.
- Lipophilicity : The target compound’s methylsulfonyl group likely reduces logD compared to benzyl or benzofuran-containing analogs (e.g., : logD 4.16 at pH 5.5), favoring aqueous solubility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 1-(methylsulfonyl)-N-phenylpyrrolidine-2-carboxamide?
- Methodological Answer: Synthesis typically involves multi-step reactions, including amide bond formation and sulfonylation. Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) are employed to introduce aromatic substituents, while amidation steps use activating agents like HATU or EDCI . Reaction conditions often require inert atmospheres (N₂/Ar) and solvents such as DMF or THF . Post-synthetic modifications, such as methylsulfonyl group introduction, may involve methanesulfonyl chloride under basic conditions (e.g., triethylamine) .
Q. How should researchers safely handle and store 1-(methylsulfonyl)-N-phenylpyrrolidine-2-carboxamide in the laboratory?
- Methodological Answer: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood with local exhaust ventilation to minimize inhalation risks . Store the compound in a sealed container under inert gas (e.g., argon) at 2–8°C, away from light and oxidizing agents . Spills should be contained using absorbent materials (e.g., vermiculite) and disposed of as hazardous waste .
Q. What spectroscopic techniques are critical for characterizing pyrrolidine carboxamide derivatives?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) resolves stereochemistry and confirms substituent positions . High-resolution mass spectrometry (HRMS) validates molecular weight and purity. X-ray crystallography, when feasible, provides definitive structural confirmation, as demonstrated in studies of related pyrrolidine carboxamides .
Advanced Research Questions
Q. How can computational chemistry accelerate the design of reaction pathways for 1-(methylsulfonyl)-N-phenylpyrrolidine-2-carboxamide?
- Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction energetics and transition states, guiding the optimization of catalytic systems and solvent effects . Tools like the Artificial Force-Induced Reaction (AFIR) method enable automated reaction path searches, reducing trial-and-error experimentation . Computational data should be validated experimentally via kinetic studies (e.g., time-resolved spectroscopy) .
Q. What strategies address contradictions in biological activity data for pyrrolidine carboxamides?
- Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. Reproduce experiments under standardized conditions (e.g., OECD guidelines) and validate purity via HPLC with diode-array detection (DAD) . Structure-activity relationship (SAR) studies, incorporating substituent variations (e.g., fluorophenyl vs. methoxyphenyl groups), clarify bioactivity trends .
Q. How can researchers mitigate byproduct formation during sulfonylation steps in synthesis?
- Methodological Answer: Byproducts (e.g., over-sulfonylated species) are minimized by controlling stoichiometry (e.g., 1:1 molar ratio of pyrrolidine precursor to methanesulfonyl chloride) and reaction temperature (0–5°C) . Use scavengers like polymer-bound dimethylamine to quench excess sulfonylating agents . Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy .
Q. What advanced techniques resolve stereochemical ambiguities in pyrrolidine carboxamide derivatives?
- Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) separates enantiomers, while vibrational circular dichroism (VCD) confirms absolute configuration . Dynamic NMR experiments (e.g., variable-temperature ¹H NMR) analyze rotational barriers of substituents, aiding in conformational studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
